molecular formula C32H26O2 B12551522 5-(Diphenylmethoxy)-2-(diphenylmethyl)phenol CAS No. 143231-48-5

5-(Diphenylmethoxy)-2-(diphenylmethyl)phenol

Cat. No.: B12551522
CAS No.: 143231-48-5
M. Wt: 442.5 g/mol
InChI Key: JSPFSCSVNDQGAV-UHFFFAOYSA-N
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Description

5-(Diphenylmethoxy)-2-(diphenylmethyl)phenol is a complex organic compound characterized by its phenolic structure with diphenylmethoxy and diphenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diphenylmethoxy)-2-(diphenylmethyl)phenol typically involves the reaction of phenol derivatives with diphenylmethanol under specific conditions. One common method includes the use of a strong acid catalyst to facilitate the formation of the diphenylmethoxy group. The reaction is carried out under controlled temperatures to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Diphenylmethoxy)-2-(diphenylmethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Diphenylmethoxy)-2-(diphenylmethyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Diphenylmethoxy)-2-(diphenylmethyl)phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical pathways. The diphenylmethoxy and diphenylmethyl groups contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Diphenylmethanol: A simpler compound with similar structural features but lacking the phenolic group.

    Diphenylmethoxybenzene: Similar in structure but with different functional groups.

    Phenol: The basic phenolic compound without the diphenylmethoxy and diphenylmethyl groups.

Uniqueness

5-(Diphenylmethoxy)-2-(diphenylmethyl)phenol is unique due to the combination of its phenolic structure with diphenylmethoxy and diphenylmethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

143231-48-5

Molecular Formula

C32H26O2

Molecular Weight

442.5 g/mol

IUPAC Name

2-benzhydryl-5-benzhydryloxyphenol

InChI

InChI=1S/C32H26O2/c33-30-23-28(34-32(26-17-9-3-10-18-26)27-19-11-4-12-20-27)21-22-29(30)31(24-13-5-1-6-14-24)25-15-7-2-8-16-25/h1-23,31-33H

InChI Key

JSPFSCSVNDQGAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=C(C=C(C=C3)OC(C4=CC=CC=C4)C5=CC=CC=C5)O

Origin of Product

United States

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